![molecular formula C17H25N5O2 B2662708 3-ethyl-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 903298-19-1](/img/structure/B2662708.png)
3-ethyl-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the class of imidazopurines, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-ethyl-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes or proteins involved in cellular processes. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can affect various biochemical and physiological processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human cytomegalovirus. In addition, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-ethyl-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione in lab experiments is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it a promising candidate for drug discovery. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 3-ethyl-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione. One direction is the development of new derivatives of the compound with improved pharmacological properties. Another direction is the study of the compound's potential as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 3-ethyl-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves the reaction of 2,6-diaminopurine with ethyl acetoacetate and hexyl bromide in the presence of a base such as sodium ethoxide. The resulting product is then purified by recrystallization to obtain the final compound.
Applications De Recherche Scientifique
3-ethyl-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities. It has also been studied for its potential use as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
2-ethyl-6-hexyl-4,7-dimethyl-9aH-purino[7,8-a]imidazol-9-ium-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N5O2/c1-5-7-8-9-10-21-12(3)11-22-13-14(18-16(21)22)19(4)17(24)20(6-2)15(13)23/h11,13H,5-10H2,1-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPZPEPEKRXDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C[N+]2=C1N=C3C2C(=O)N(C(=O)N3C)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N5O2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

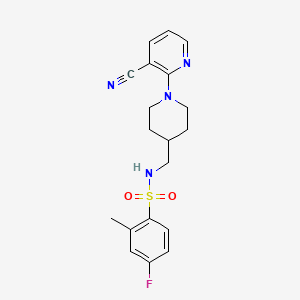
![2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2662627.png)
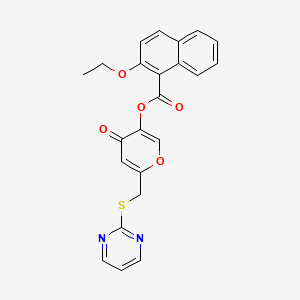
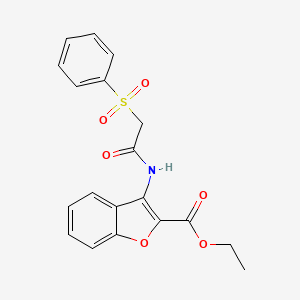
![{4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone](/img/structure/B2662630.png)
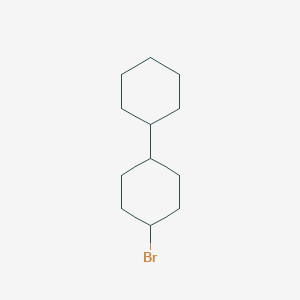
![4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2662633.png)
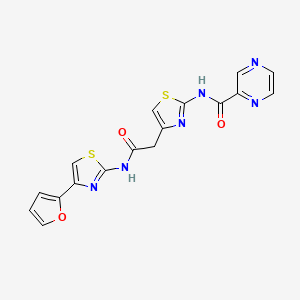
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2662635.png)
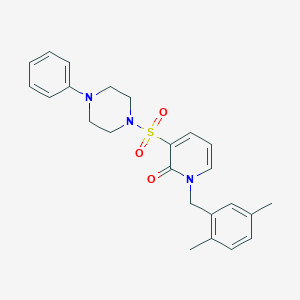
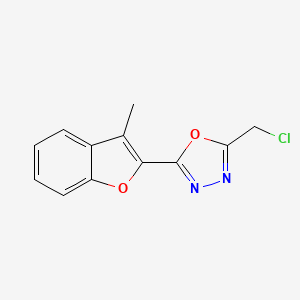
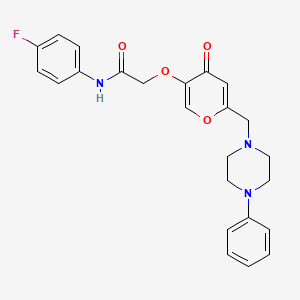
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2662645.png)
